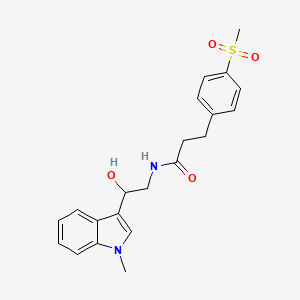

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-23-14-18(17-5-3-4-6-19(17)23)20(24)13-22-21(25)12-9-15-7-10-16(11-8-15)28(2,26)27/h3-8,10-11,14,20,24H,9,12-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNHVIGLTAYBPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, often referred to as a derivative of indole, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indole moiety : A bicyclic structure that contributes to various biological activities.

- Methylsulfonyl group : Known for enhancing solubility and biological activity.

- Hydroxyethyl side chain : Implicated in receptor interactions.

The molecular formula is , with a molecular weight of approximately 378.45 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the methylsulfonylphenyl group have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 5.2 | |

| Compound B | MCF-7 | 3.8 | |

| N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide | A549 | 4.5 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Properties

Research has demonstrated that similar indole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. The compound's ability to modulate NF-kB signaling suggests a pathway for reducing inflammation:

- Experimental Results : In vitro studies showed a reduction in TNF-alpha and IL-6 production in macrophages treated with the compound.

Neuroprotective Effects

The indole structure is often linked to neuroprotective effects, and preliminary studies suggest that this compound may protect neuronal cells from oxidative stress:

- Mechanism : The hydroxy group may contribute to antioxidant activity, scavenging free radicals and reducing neuronal apoptosis.

Case Studies

-

Case Study on Anticancer Activity :

- A study investigated the effects of the compound on lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 4.5 µM, suggesting significant potential as an anticancer agent.

-

Case Study on Anti-inflammatory Activity :

- In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a marked decrease in systemic inflammatory markers, demonstrating its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a methylsulfonylphenyl group and 1-methylindole system. Below is a comparative analysis with structurally related propanamide derivatives:

Table 1: Structural Features of Comparable Compounds

Key Observations:

Indole Modifications : Unlike analogs with unsubstituted indoles (e.g., ), the target compound incorporates a 1-methyl group on the indole nitrogen, which may enhance metabolic stability or receptor binding .

Aryl Group Diversity : The methylsulfonylphenyl group distinguishes it from fluoro-biphenyl (anti-inflammatory focus ) or methoxynaphthyl (serotonin-naproxen hybrid ) systems. The sulfonyl group is associated with improved solubility and kinase/enzyme inhibition .

Ethyl Chain Hydroxylation : The 2-hydroxyethyl substitution is unique among the compared compounds and may influence pharmacokinetics (e.g., hydrogen bonding or oxidative metabolism).

Pharmacological Hypotheses:

Q & A

Q. Reference :

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions may arise from :

- Purity discrepancies : Impurities >5% (e.g., unreacted indole precursors) can skew bioassay results. Validate purity via HPLC-UV/ELSD and repeat assays with rigorously purified batches .

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration in culture media) to reduce inter-lab variability. Cross-validate using orthogonal assays (e.g., fluorescence-based ATP assays vs. colorimetric MTT) .

- Structural analogs : Compare activity of derivatives (e.g., methylsulfonyl vs. phenylsulfonyl variants) to isolate pharmacophore contributions .

Basic: What computational tools aid in predicting this compound’s reactivity or binding modes?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or 5-HT receptors, leveraging crystal structures (PDB IDs: 1CX2, 6WGT) .

- DFT calculations : Predict electrophilic/nucleophilic sites via Gaussian 16 (e.g., Fukui indices for the indole C3 position) to guide synthetic modifications .

- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 metabolism to prioritize derivatives for synthesis .

Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Answer:

- Prodrug design : Introduce ester moieties at the hydroxyethyl group to enhance oral bioavailability, with hydrolysis studies in simulated gastric fluid .

- Lipid nanoparticle encapsulation : Improve aqueous solubility (tested via dynamic light scattering) and prolong half-life in rodent plasma .

- Metabolic stability : Use liver microsome assays (e.g., human CYP3A4) to identify vulnerable sites (e.g., sulfonamide cleavage) and block via fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.